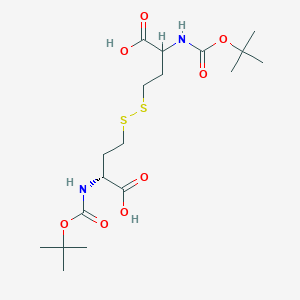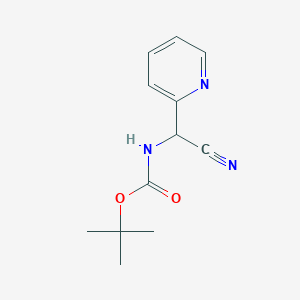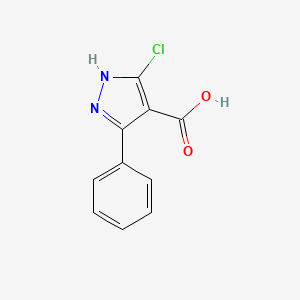
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5-position of the pyrazole ring . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield pyrazoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of 5-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of pyrazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of functionalized materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as inhibitors of specific enzymes and receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific derivative and its intended application[3][3].
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group at the 3-position instead of a hydrogen atom.
5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the phenyl group at the 3-position.
Uniqueness
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the chlorine atom at the 5-position and the phenyl group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H7ClN2O2 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-7(10(14)15)8(12-13-9)6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,14,15) |
Clé InChI |
BKNFILWQGXKFAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


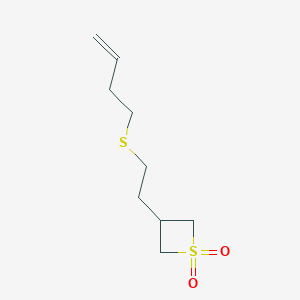
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B13026073.png)
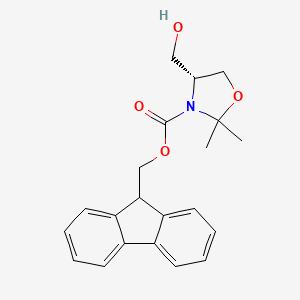
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)
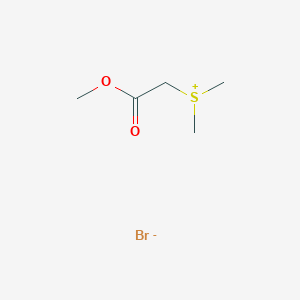
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
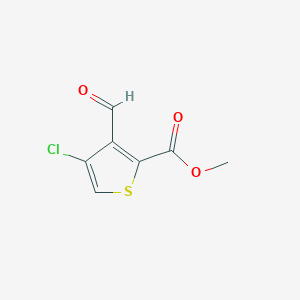

![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
